2-(甲基氨基)苯甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

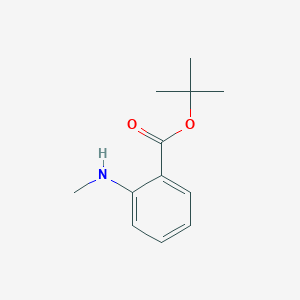

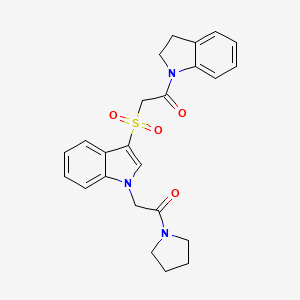

2-(Methylamino)benzoic acid tert-butyl ester is a chemical compound with the linear formula C8H9NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The scope of the substrates is quite general .Molecular Structure Analysis

The molecular structure of 2-(Methylamino)benzoic acid tert-butyl ester is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .科学研究应用

催化应用

与“2-(甲基氨基)苯甲酸叔丁酯”在结构上相关的化合物已被探索用于催化,特别是在官能化烯烃的不对称氢化中。例如,具有叔丁基甲基膦基团的膦配体在手性药物成分的制备中显示出优异的对映选择性和高催化活性,展示了它们在合成化学和药物开发中的重要性 (Imamoto 等,2012).

合成化学

使用亚硫酰氯将叔丁酯转化为酰氯是一个值得注意的反应,强调了叔丁酯化合物的反应性和转化潜力。此类转化对于合成策略很重要,因为它允许在其他酯存在的情况下将叔丁酯选择性转化为酰氯 (Greenberg & Sammakia, 2017).

聚合物合成

由“间-(辛基氨基)苯甲酸酯”合成间位取代芳族聚酰胺的研究突出了相关酯化合物在新型聚合物材料开发中的潜力。此类研究的重点是实现低多分散性和探索聚合物生长的新途径,这表明这些化合物在材料科学中的用途 (Sugi 等,2005).

有机合成创新

在有机合成中探索叔丁酯,例如使用甲磺酸作为催化剂从叔丁基苯甲酸合成酸甲酯,展示了这些化合物在化学合成中的多功能性和效率。此类工艺突出了酯化反应的创新方法,促进了合成方法的广泛应用 (Hong, 2007).

作用机制

属性

IUPAC Name |

tert-butyl 2-(methylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-7-5-6-8-10(9)13-4/h5-8,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLKIKACWKXDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)

![N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2969244.png)

![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)